molecular formula C14H14F3N3 B1376131 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 1311280-31-5

6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1376131
CAS No.: 1311280-31-5
M. Wt: 281.28 g/mol
InChI Key: GCPZRVRGKNBIRK-UHFFFAOYSA-N
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Description

6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes an aminophenyl group, a dimethylamino group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.

    Amination: The aminophenyl group is introduced through a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl derivative reacts with the pyridine intermediate.

    Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the trifluoromethyl group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. Its trifluoromethyl group is particularly useful in NMR spectroscopy for studying molecular interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The aminophenyl group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    6-(3-aminophenyl)-N,N-dimethyl-4-methylpyridin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(3-aminophenyl)-N,N-dimethyl-4-chloropyridin-2-amine: Contains a chlorine atom instead of a trifluoromethyl group.

    6-(3-aminophenyl)-N,N-dimethyl-4-bromopyridin-2-amine: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with other substituents. This makes it a valuable compound for developing new drugs and materials with enhanced performance.

Properties

IUPAC Name

6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-4-3-5-11(18)6-9/h3-8H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPZRVRGKNBIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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